molecular formula C21H24Cl2N2 B3040095 1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride CAS No. 154666-62-3

1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride

Cat. No.: B3040095
CAS No.: 154666-62-3
M. Wt: 375.3 g/mol
InChI Key: VOTKNOOXOHDBLS-UHFFFAOYSA-L
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Description

1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride is a pyridinium salt known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two pyridinium rings connected through a benzyl group, which is further substituted with trimethyl groups. The dichloride counterions balance the positive charges on the pyridinium rings.

Properties

IUPAC Name

1-[[2,4,6-trimethyl-3-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2.2ClH/c1-17-14-18(2)21(16-23-12-8-5-9-13-23)19(3)20(17)15-22-10-6-4-7-11-22;;/h4-14H,15-16H2,1-3H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOTKNOOXOHDBLS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C[N+]2=CC=CC=C2)C)C[N+]3=CC=CC=C3)C.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with pyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpyridinium chloride: Lacks the trimethyl substitution, resulting in different reactivity and biological activity.

    1-(2,4,6-Trimethylbenzyl)pyridinium chloride: Similar structure but with only one pyridinium ring, leading to distinct chemical properties.

    N-Methylpyridinium chloride: A simpler pyridinium salt with different applications and reactivity.

Uniqueness

1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride is unique due to its dual pyridinium structure and trimethyl substitution, which confer specific chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Biological Activity

1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride is a pyridinium salt with significant potential in various biological applications. Its unique structure, characterized by two pyridinium rings connected through a benzyl group and further substituted with trimethyl groups, suggests diverse interactions with biological macromolecules. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C21H24Cl2N2
  • Molecular Weight : 375.33 g/mol
  • CAS Number : 154666-62-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding to their active sites or altering their conformation, leading to changes in cellular processes such as signal transduction and metabolic pathways .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness against multidrug-resistant organisms. For instance, molecular docking studies indicated strong binding affinity to target proteins associated with bacterial resistance mechanisms .

Acetylcholinesterase Inhibition

Research has shown that derivatives of pyridinium compounds exhibit significant acetylcholinesterase (AChE) inhibitory activity. The compound's structural similarities to known AChE inhibitors suggest it may also possess this property. In vitro assays have indicated that certain derivatives exhibit Ki values in the nanomolar range, comparable to established drugs like donepezil . This activity is particularly relevant for treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in biological systems. This dual action of targeting cholinergic systems while providing antioxidant benefits positions it as a promising candidate for multi-target therapies in neurodegenerative conditions .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Evaluation Synthesized derivatives exhibited AChE inhibition with IC50 values ≤56 nM; compound 7f showed the highest potency (IC50 = 7.5 nM) against AChE .
Molecular Docking Studies Identified effective binding interactions with key antibacterial target proteins; demonstrated potential against Gram-positive bacteria and Candida albicans .
Antioxidant Assays Showed significant radical scavenging activity in ABTS assays, correlating with AChE inhibition results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride
Reactant of Route 2
Reactant of Route 2
1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride

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